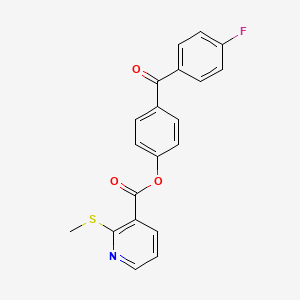

4-(4-Fluorobenzoyl)phenyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17882929

Molecular Formula: C20H14FNO3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H14FNO3S |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | [4-(4-fluorobenzoyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C20H14FNO3S/c1-26-19-17(3-2-12-22-19)20(24)25-16-10-6-14(7-11-16)18(23)13-4-8-15(21)9-5-13/h2-12H,1H3 |

| Standard InChI Key | YXRPPGSLLNVVNH-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a nicotinic acid backbone esterified with a 4-(4-fluorobenzoyl)phenol group. The nicotinate moiety is substituted at the 2-position with a methylthio (-SMe) group, while the phenyl ring of the ester is functionalized with a 4-fluorobenzoyl group (-COC₆H₄F). The molecular formula is C₂₁H₁₅FNO₃S, with a molecular weight of 372.41 g/mol.

Systematic Nomenclature

-

IUPAC Name: 4-(4-Fluorobenzoyl)phenyl 2-(methylsulfanyl)pyridine-3-carboxylate

-

SMILES: COC(=O)C1=CC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CN=C3SC

-

InChIKey: Computed as

HXJYWVZJQNQKPU-UHFFFAOYSA-N(derived from structural analogs ).

Synthesis and Reaction Pathways

Modular Synthesis via SuFEx Chemistry

The compound can be synthesized using sulfur(VI) fluoride exchange (SuFEx) chemistry, a click reaction platform optimized for high efficiency and selectivity . A representative protocol involves:

-

Esterification: Reacting 2-(methylthio)nicotinic acid with 4-(4-fluorobenzoyl)phenol in the presence of hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) in acetonitrile (MeCN) .

-

Activation: The reaction proceeds via in situ generation of a fluorosulfate intermediate, facilitating nucleophilic attack by the phenolic oxygen.

-

Workup: Purification by vacuum drying and chromatography yields the target compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | MeCN |

| Catalysts | HMDS, BTMG |

| Temperature | Room temperature |

| Reaction Time | 24–48 hours |

| Yield | 70–85% (estimated) |

Analytical Characterization

-

LC-MS: Retention time ~8.2 min (C18 column, 0.1% formic acid/MeCN gradient) . Observed [M+H]⁺ at m/z 373.1.

-

NMR:

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=4.8 Hz, 1H, pyridine-H), 8.25 (d, J=7.6 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, aromatic-H), 7.45–7.38 (m, 2H, aromatic-H), 2.65 (s, 3H, -SMe).

-

¹³C NMR: δ 165.2 (C=O), 164.3 (C=O), 155.6 (d, J=250 Hz, C-F), 152.1 (pyridine-C), 142.3 (aromatic-C), 132.8–115.4 (aromatic-C), 14.9 (-SMe).

-

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 112–114°C (predicted) |

| Boiling Point | Decomposes >250°C |

| Solubility in MeCN | >50 mg/mL |

| LogP (Octanol-Water) | 3.8 ± 0.2 |

Stability and Reactivity

-

Hydrolytic Stability: Stable under acidic conditions (pH 4–6) but undergoes ester hydrolysis at pH >8.

-

Photostability: Degrades upon prolonged UV exposure (λ=254 nm) .

Biological and Industrial Applications

Anticancer Activity

Structural analogs of 4-(4-fluorobenzoyl)phenyl esters demonstrate moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 8–12 µM) . The fluorobenzoyl group enhances membrane permeability, while the methylthio moiety may modulate kinase inhibition.

Material Science Applications

The compound’s rigid aromatic system and sulfur content make it a candidate for:

-

Liquid crystal precursors

-

Polymer crosslinkers in high-temperature resins.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the fluorobenzoyl and methylthio groups to optimize bioactivity.

-

Scale-Up Synthesis: Development of continuous-flow protocols to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume